molecular formula C15H11NO3 B11865903 6-Amino-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one CAS No. 92497-96-6

6-Amino-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B11865903
CAS No.: 92497-96-6
M. Wt: 253.25 g/mol
InChI Key: YTQUFLYEUYMJCT-UHFFFAOYSA-N
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Description

6-Amino-5-hydroxy-2-phenyl-4H-chromen-4-one is a compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The chromen-4-one framework is a significant structural entity in medicinal chemistry, acting as a major building block in various medicinal compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-hydroxy-2-phenyl-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of phenylacetic acid with salicylaldehyde, followed by cyclization and subsequent functional group modifications to introduce the amino and hydroxy groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-hydroxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Amino-5-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-hydroxy-2-phenyl-4H-chromen-4-one is unique due to the presence of both amino and hydroxy groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enable it to participate in a wider range of chemical reactions and interact more effectively with biological macromolecules .

Properties

CAS No.

92497-96-6

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

6-amino-5-hydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C15H11NO3/c16-10-6-7-12-14(15(10)18)11(17)8-13(19-12)9-4-2-1-3-5-9/h1-8,18H,16H2

InChI Key

YTQUFLYEUYMJCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3O)N

Origin of Product

United States

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